Pyrazolethione, 3-8

Description

Structure

3D Structure

Properties

IUPAC Name |

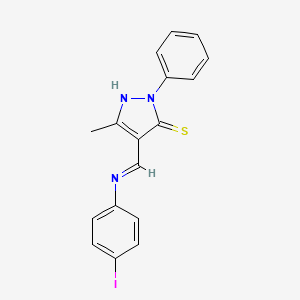

4-[(4-iodophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14IN3S/c1-12-16(11-19-14-9-7-13(18)8-10-14)17(22)21(20-12)15-5-3-2-4-6-15/h2-11,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRANNDAKKLBYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14IN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazolethione, 3 8 and Its Analogues

Classical Approaches to Pyrazolethione, 3-8 Scaffold Synthesis

Classical synthetic strategies for pyrazolethiones typically involve multi-step sequences that have been well-established in organic chemistry. These methods often rely on the condensation of key precursors to form the pyrazole (B372694) ring, followed by the introduction of the thione functionality.

The construction of the pyrazolethione core often begins with the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone, also known as a chalcone. nih.gov These chalcones serve as versatile intermediates. Subsequent reaction with thiosemicarbazide (B42300) leads to the formation of a pyrazoline-1-thiocarboxamide, which can be considered a precursor to the final pyrazolethione structure. nih.gov

Another classical approach involves the cyclocondensation of 1,3-biselectrophilic compounds with hydrazine (B178648) derivatives. mdpi.com This method can, however, require harsh reaction conditions, high temperatures, and extended reaction times. mdpi.com A general multi-step synthesis can be envisioned as a sequence of reactions, often not fully balanced and with details like solvents and reaction times omitted in schematic representations, to focus on the evolution of the organic molecule. lumenlearning.com

For instance, a documented route to a pyrazolethione hydrochloride involves the hydrazinolysis of a thiazolo[3,2-b]triazole-6-one derivative in ethanol (B145695) to yield a hydrazide intermediate. vulcanchem.com This is followed by S-alkylation with chloroethanoic acid and subsequent cyclization with triethylorthoformate in acetic anhydride (B1165640) to generate the pyrazole-thione core. vulcanchem.com The final step is treatment with hydrochloric acid to form the stable hydrochloride salt. vulcanchem.com

The synthesis of pyrazolethiones relies on a set of key precursors and specific reaction conditions to drive the formation of the desired heterocyclic scaffold.

Key Precursors:

Chalcones (α,β-unsaturated ketones): These are fundamental building blocks, typically synthesized via Claisen-Schmidt or aldol (B89426) condensation reactions between ketones and aldehydes. nih.gov

Thiosemicarbazide: This reagent is crucial for introducing the nitrogen and sulfur atoms required for the pyrazolethione ring when reacting with chalcones. mdpi.com

Hydrazine Derivatives: Hydrazine hydrate (B1144303) and its substituted analogues are common reagents for cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring. mdpi.com

Isothiosemicarbazonium salts: These can serve as precursors in reactions with carbonyl compounds to form triazolinium derivatives, which are related heterocyclic structures. acs.org

N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides: These can react with hydrazine hydrate to form 5-aminopyrazoles, which can be further modified. mdpi.com

Reaction Conditions:

Classical syntheses often employ basic or acidic catalysis. For example, the Claisen-Schmidt condensation to form chalcones is typically base-catalyzed. The subsequent cyclization with thiosemicarbazide can be carried out in ethanol with a few drops of acetic acid. nih.gov The synthesis of 1,2,4-triazole-3-thione, a related structure, from thiosemicarbazide and formamide (B127407) is conducted by heating at 110–120 °C. mdpi.com Another example involves dissolving benzoylthiosemicarbazide in a sodium hydroxide (B78521) solution and heating at 90–95 °C. mdpi.com

| Precursor 1 | Precursor 2 | Reagents/Conditions | Intermediate/Product | Reference |

| Ketone | Aldehyde | Base (e.g., NaOH) | Chalcone (α,β-unsaturated ketone) | nih.gov |

| Chalcone | Thiosemicarbazide | Ethanol, Acetic Acid (cat.) | Pyrazoline-1-thiocarboxamide | nih.gov |

| Thiosemicarbazide | Formamide | Heat (110-120 °C) | 1,2,4-Triazole-3-thione | mdpi.com |

| Benzoylthiosemicarbazide | Sodium Hydroxide | Heat (90-95 °C), then HCl | 5-Phenyl-1,2,4-triazole-3-thione | mdpi.com |

| 5-ethoxymethylenethiazolo[3,2-b] triazole-6-one | Hydrazine | Ethanol | Hydrazide intermediate | vulcanchem.com |

| Hydrazide intermediate | Chloroethanoic acid, then Triethylorthoformate/Acetic anhydride | Williamson conditions, then cyclization | Pyrazole-thione core | vulcanchem.com |

Multi-step Synthetic Routes

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches, including catalytic derivatization, microwave-assisted synthesis, and the use of environmentally benign solvents, are being applied to the synthesis of pyrazolethiones and their analogues.

Catalytic methods play a crucial role in the functionalization of the pre-formed pyrazolethione scaffold, allowing for the introduction of various substituents and the generation of diverse analogues. Organocatalysis, in particular, has emerged as a powerful tool due to the use of readily available, non-toxic, and stable catalysts. researchgate.net

For instance, the derivatization of pyrazolethiones can be achieved through condensation reactions with aldehydes or amines under acidic catalysis. vulcanchem.com Post-modification of the pyrazolethione core via reactions like Suzuki coupling or nucleophilic substitution allows for the introduction of different aryl or alkyl groups. vulcanchem.com The thione group itself can undergo S-alkylation with halogenated hydrocarbons to form sulfide (B99878) derivatives. vulcanchem.com

Enzymatic catalysis also presents a green alternative for the synthesis of pyrazole-containing nucleosides. For example, E. coli purine (B94841) nucleoside phosphorylase has been used in the synthesis of substituted 1,2,4-triazole-3-thione nucleosides. mdpi.com

Microwave-assisted organic synthesis (MAOS) has gained traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technique has been applied to the synthesis of various heterocyclic compounds, including pyrrole (B145914) derivatives, which share some synthetic principles with pyrazoles. researchgate.net While specific examples for this compound are not detailed in the provided context, the principles of MAOS are broadly applicable to the synthesis of its analogues. The rapid heating provided by microwaves can efficiently drive the condensation and cyclization reactions involved in forming the pyrazolethione core.

The use of solvent-free conditions or aqueous media represents a significant advancement in green chemistry, minimizing the use of volatile and often toxic organic solvents. mdpi.com While classical methods for pyrazole synthesis often require organic solvents, modern approaches are exploring more environmentally friendly alternatives. mdpi.com

Microwave-Assisted Synthesis of this compound Analogues

Process Chemistry Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of various process chemistry parameters to ensure the process is efficient, safe, cost-effective, and environmentally sustainable.

Route Selection and Optimization: The synthesis of this compound likely proceeds via the condensation of a 4-formyl-5-methyl-2-phenyl-1H-pyrazole-3-thione intermediate with 4-iodoaniline (B139537). vulcanchem.com Key considerations for this route include:

Starting Material Availability and Cost: The accessibility and cost of the pyrazolethione intermediate and 4-iodoaniline are critical for economic viability.

Reaction Conditions: Optimization of parameters such as solvent, temperature, catalyst, and reaction time is essential to maximize yield and throughput while minimizing by-product formation. For condensation reactions, a common industrial practice is to remove water as it forms, for example by azeotropic distillation, to drive the reaction to completion. google.com

Catalyst Selection: While laboratory syntheses might use stoichiometric reagents, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or other catalyst is preferable for large-scale production to reduce cost and waste. tandfonline.com

Work-up and Purification:

Extraction and Washing: Post-reaction, the product must be isolated from the reaction mixture. This typically involves liquid-liquid extraction, followed by washing steps to remove impurities. The choice of solvents is critical, with a focus on safety, environmental impact, and ease of recovery. google.com

Crystallization vs. Chromatography: For large-scale purification, crystallization is highly preferred over column chromatography due to lower solvent consumption, higher throughput, and lower cost. Developing a robust crystallization procedure that yields the product with high purity and in a suitable physical form (e.g., crystal size and shape) is a key goal of process development. google.com

Drying: The final product must be dried to remove residual solvents to meet regulatory specifications. The drying method (e.g., vacuum oven, tray dryer) and conditions (temperature, pressure) must be chosen to avoid product degradation.

Safety and Environmental Considerations:

Hazardous Reagents: The synthesis should be designed to avoid or minimize the use of highly toxic, reactive, or pyrophoric reagents. frontiersin.org A thorough risk assessment is required for all chemicals and operations.

Solvent Management: The choice of solvents should align with green chemistry principles, favoring less hazardous and easily recyclable options. Minimizing the total volume of solvent used is also a key objective.

Waste Treatment: A plan for the treatment and disposal of all waste streams must be developed to comply with environmental regulations.

The table below outlines key process chemistry considerations for the production of this compound.

| Process Stage | Parameter | Considerations for Large-Scale Production | Reference |

| Synthesis | Reaction Conditions | Optimization of temperature, pressure, and reaction time; use of catalytic reagents; removal of by-products (e.g., water) to drive equilibrium. | google.com |

| Isolation | Product Work-up | Use of safe and recoverable extraction solvents; minimizing emulsion formation. | google.com |

| Purification | Purification Method | Development of a robust crystallization process to avoid costly and solvent-intensive chromatography. | nih.govgoogle.com |

| Safety | Reagent Handling | Avoidance of highly toxic or pyrophoric materials; performing a thorough process safety risk assessment. | frontiersin.org |

| Environment | Waste Management | Minimizing waste streams; developing procedures for safe disposal and treatment of by-products and spent solvents. | frontiersin.org |

Chemical Transformations and Reactivity of Pyrazolethione, 3 8

Electrophilic and Nucleophilic Reactions of the Pyrazolethione, 3-8 Core

The pyrazolethione core possesses a unique electronic structure that allows for both electrophilic and nucleophilic reactions. The reactivity is largely dictated by the specific tautomeric form present and the nature of the substituents on the pyrazole (B372694) ring.

Nucleophilic Reactions: The exocyclic sulfur atom of the pyrazolethione ring is a primary site for nucleophilic attack. This is due to the electron-donating character of the pyrazole ring, which increases the electron density on the sulfur atom. For instance, pyrazolethiones can react with alkyl halides in the presence of a base to yield S-alkylated products. The reaction proceeds via a nucleophilic substitution mechanism where the thione acts as the nucleophile. scribd.com

The nitrogen atoms within the pyrazole ring can also exhibit nucleophilic character, particularly the non-protonated nitrogen. This allows for reactions with various electrophiles. However, the nucleophilicity of the ring nitrogens is generally lower than that of the exocyclic sulfur.

Electrophilic Reactions: The pyrazolethione ring can undergo electrophilic substitution reactions, although it is generally less reactive than simple pyrazoles due to the electron-withdrawing nature of the thione group. The position of electrophilic attack is influenced by the substituents present on the ring. For instance, in the presence of an activating group, electrophilic substitution may occur at the C4 position. All electrophilic aromatic substitution reactions typically proceed through a three-step mechanism involving the formation of an electrophile, attack of the electrophile on the aromatic ring to form a carbocation, and subsequent loss of a proton to restore aromaticity. scribd.com

The carbon atom of the C=S double bond can act as an electrophilic center, particularly when the pyrazolethione is in its thione tautomeric form. libretexts.orgresearchgate.net This allows for attack by nucleophiles, leading to the formation of tetrahedral intermediates. libretexts.orgresearchgate.net The reactivity of this electrophilic center can be enhanced by the presence of electron-withdrawing groups on the pyrazole ring.

| Reaction Type | Attacking Species | Site of Reaction on Pyrazolethione | Product Type |

| Nucleophilic Substitution | Alkyl Halide | Exocyclic Sulfur | S-Alkyl Pyrazole |

| Electrophilic Substitution | Nitrating Agent | C4-position of Pyrazole Ring | 4-Nitro-pyrazolethione |

| Nucleophilic Addition | Organolithium Reagent | Carbon of C=S bond | Thiol Derivative |

Cycloaddition Reactions Involving this compound

Pyrazolethiones can participate in cycloaddition reactions, serving as either the diene or dienophile component, depending on the reaction partner. These reactions are valuable for the synthesis of fused heterocyclic systems containing the pyrazole moiety.

One notable example is the [3+2] cycloaddition reaction. capes.gov.brnih.gov In these reactions, a three-atom component (TAC) reacts with a two-atom component (the dipolarophile) to form a five-membered ring. mdpi.com Pyrazolethiones can act as the two-atom component. For instance, the reaction of a pyrazolethione with a nitrilimine, generated in situ, can lead to the formation of spiro-thiadiazoline derivatives. mdpi.com These reactions are often highly regioselective. mdpi.com

Furthermore, pyrazolethione derivatives can be involved in [4+2] cycloaddition reactions (Diels-Alder reactions). Depending on the substitution pattern, the pyrazole ring itself can act as a diene. Alternatively, if the pyrazolethione bears an appropriate diene substituent, it can react with various dienophiles.

The reactivity of pyrazolethiones in cycloaddition reactions is influenced by both electronic and steric factors. The presence of electron-withdrawing or electron-donating groups on the pyrazole ring can alter the energy levels of the frontier molecular orbitals, thereby affecting the rate and regioselectivity of the reaction.

| Cycloaddition Type | Role of Pyrazolethione | Reactant Partner | Product Type |

| [3+2] Cycloaddition | Dipolarophile | Nitrilimine | Spiro-thiadiazoline |

| [4+2] Cycloaddition | Diene | Alkene | Fused Pyrazole System |

Redox Chemistry of this compound

The redox chemistry of pyrazolethiones involves the transfer of electrons, leading to changes in the oxidation state of the molecule. libretexts.orglibretexts.org These reactions are fundamental to understanding their stability and potential applications in various chemical and biological systems. libretexts.org

Oxidation: The thione group of pyrazolethione is susceptible to oxidation. Mild oxidizing agents can convert the thione to the corresponding sulfoxide (B87167) or sulfone. Stronger oxidizing agents can lead to the cleavage of the C=S bond and the formation of a pyrazolone (B3327878) derivative. The ease of oxidation is dependent on the substituents on the pyrazole ring; electron-donating groups generally facilitate oxidation.

Another important oxidative reaction is the formation of disulfide-bridged dimers. This typically occurs under mild oxidative conditions, often in the presence of a base, where two molecules of the pyrazolethione are linked via a disulfide bond. This process is reversible, and the disulfide can be reduced back to the thione.

Reduction: The pyrazolethione ring can be reduced, although this generally requires harsher conditions compared to its oxidation. Catalytic hydrogenation, for example, can lead to the saturation of the pyrazole ring, yielding pyrazolidinethione derivatives. The C=S double bond can also be reduced to a C-S single bond, forming a thiol, though this is less common and often part of a more complex reaction sequence.

The redox potential of a specific pyrazolethione derivative is a key parameter that quantifies its tendency to be oxidized or reduced and is influenced by the electronic nature of the substituents on the pyrazole ring. researchgate.net

| Redox Process | Reagent/Condition | Key Transformation | Product Type |

| Oxidation | Mild Oxidizing Agent (e.g., H2O2) | C=S to C=S=O | Pyrazole-sulfoxide |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | C=S to C=O | Pyrazolone |

| Oxidation | Mild Oxidation (e.g., I2, base) | 2 x C=S to C-S-S-C | Disulfide Dimer |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | Pyrazole ring saturation | Pyrazolidinethione |

Tautomerism and Isomeric Forms of this compound

Tautomerism is a fundamental characteristic of pyrazolethiones, where the molecule exists as an equilibrium mixture of two or more interconvertible isomers that differ in the position of a proton and the location of double bonds. unacademy.comchemistwizards.comchemaxon.com This phenomenon significantly influences the chemical and physical properties of these compounds. biologynotesonline.com For pyrazolethiones, the primary tautomeric forms are the thione and thiol forms.

In the thione form , the proton is attached to one of the ring nitrogen atoms, and the exocyclic sulfur is present as a C=S double bond. In the thiol form (also referred to as pyrazole-thiol), the proton resides on the exocyclic sulfur atom, forming a C-S-H single bond, and the pyrazole ring possesses a fully aromatic character.

The determination of the predominant tautomeric form and the position of the tautomeric equilibrium is crucial for understanding the reactivity of pyrazolethiones. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism. researchgate.net The chemical shifts of the protons and carbons in the pyrazole ring and the exocyclic group are sensitive to the tautomeric form. For instance, the chemical shift of the carbon atom attached to the sulfur (C5) is significantly different in the thione (δ ≈ 160-180 ppm) and thiol (δ ≈ 120-140 ppm) forms. Variable temperature NMR studies can also provide insights into the dynamics of the tautomeric equilibrium. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of pyrazolethiones are dependent on the tautomeric form present. researchgate.net The thione form typically exhibits a characteristic n→π* transition at longer wavelengths, which is absent in the thiol form. By comparing the UV-Vis spectra with those of fixed thione (N-alkylated) and thiol (S-alkylated) derivatives, the position of the tautomeric equilibrium can be estimated. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The thione form shows a characteristic C=S stretching vibration, while the thiol form exhibits a S-H stretching band.

Theoretical calculations, such as Density Functional Theory (DFT), are also widely used to predict the relative stabilities of the different tautomers and to support experimental findings. researchgate.netrsc.org

The position of the tautomeric equilibrium in pyrazolethiones is highly sensitive to both the nature of the substituents on the pyrazole ring and the polarity of the solvent. nih.govwiley-vch.deresearchgate.net

Substituent Effects:

Electron-withdrawing groups (e.g., nitro, cyano) attached to the pyrazole ring tend to stabilize the thiol form. This is because these groups can delocalize the negative charge that develops on the ring in the thiol tautomer, and they enhance the acidity of the N-H proton in the thione form, favoring its transfer to the sulfur atom. wiley-vch.de

Electron-donating groups (e.g., alkyl, amino) generally favor the thione form by increasing the electron density on the ring nitrogens, making them more basic and less likely to lose a proton.

Solvent Effects:

Polar protic solvents (e.g., water, methanol) can stabilize both tautomers through hydrogen bonding. However, they often favor the more polar thione form.

Polar aprotic solvents (e.g., DMSO, DMF) can also influence the equilibrium. Their ability to act as hydrogen bond acceptors can stabilize the N-H bond of the thione form.

Nonpolar solvents (e.g., hexane, toluene) tend to favor the less polar thiol form, as it can form intramolecular hydrogen bonds (if an appropriate substituent is present) or has a smaller dipole moment.

The interplay of these factors determines the predominant tautomeric form in a given environment, which in turn dictates the compound's reactivity. nih.govrsc.org

| Factor | Influence on Tautomeric Equilibrium | Favored Tautomer |

| Electron-withdrawing substituent | Stabilizes negative charge on the ring | Thiol |

| Electron-donating substituent | Increases basicity of ring nitrogens | Thione |

| Polar protic solvent | Solvates polar functional groups | Generally Thione |

| Nonpolar solvent | Favors less polar species | Generally Thiol |

Experimental Elucidation of Tautomeric Equilibrium

Functionalization and Derivatization Strategies of the this compound Scaffold

The pyrazolethione scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with diverse chemical and biological properties. researchgate.net Functionalization can be achieved at various positions of the pyrazolethione core, including the nitrogen and carbon atoms of the ring, as well as the exocyclic sulfur atom.

N-Functionalization: The nitrogen atoms of the pyrazole ring are common sites for derivatization. Alkylation, arylation, and acylation reactions can be readily performed on the ring nitrogens, typically in the presence of a base. These reactions are crucial for introducing diverse substituents and for preparing fixed thione tautomers for mechanistic studies.

S-Functionalization: The exocyclic sulfur atom is another key handle for functionalization. As mentioned in Section 3.1, S-alkylation is a common reaction that leads to the formation of pyrazole-thiol ethers. These derivatives are important for studying the properties of the fixed thiol tautomer and can also serve as intermediates for further transformations.

C-Functionalization: The carbon atoms of the pyrazole ring, particularly the C4 position, can be functionalized through electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions, provided the ring is sufficiently activated. More advanced C-H activation and cross-coupling methodologies are also being increasingly employed for the direct functionalization of the pyrazole ring, offering efficient and atom-economical routes to novel derivatives. acs.orgresearchgate.net

Modification of the Thione Group: The thione group itself can be transformed into other functional groups. For example, oxidative desulfurization can convert the thione into a ketone (pyrazolone). The thione can also be converted to an imine or other related functional groups through condensation reactions with appropriate amines.

These derivatization strategies allow for the systematic modification of the pyrazolethione scaffold, enabling the fine-tuning of its electronic and steric properties for various applications. researchgate.net

| Position of Functionalization | Reaction Type | Reagents | Product |

| Ring Nitrogen (N1/N2) | Alkylation | Alkyl halide, Base | N-Alkylpyrazolethione |

| Exocyclic Sulfur (S) | Alkylation | Alkyl halide, Base | S-Alkylpyrazole-thiol |

| Ring Carbon (C4) | Halogenation | N-Halosuccinimide | 4-Halopyrazolethione |

| Ring Carbon (C-H) | C-H Arylation | Aryl halide, Palladium catalyst | C-Arylpyrazolethione |

| Thione Group (C=S) | Oxidative Desulfurization | Oxidizing agent | Pyrazolone |

Structure Activity Relationship Sar Studies of Pyrazolethione, 3 8 Derivatives

Impact of Substituent Effects on Pyrazolethione, 3-8 Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing lead compounds by correlating structural modifications with changes in biological activity. biorxiv.org For the pyrazolethione series of SrtA inhibitors, SAR analyses have been instrumental in identifying derivatives with sub-micromolar inhibitory concentrations (IC50). nih.gov

Initial high-throughput screening identified this compound as a promising inhibitor of Staphylococcus aureus SrtA. Subsequent analysis of analogues revealed key structural determinants for its activity. The biological activity is significantly influenced by the nature and position of substituents on the phenyl rings and the pyrazole (B372694) core.

Key findings from SAR studies on pyrazolethione derivatives targeting SrtA include:

Substitution at the R1 position: The presence of a 4-nitrophenyl group at the R1 position, as seen in the lead compound 3 , was found to be favorable for activity. However, replacing it with a 4-chlorophenyl group (3-1 ) or a 3,4-dichlorophenyl group (3-2 ) led to a marked decrease in potency.

Substitution at the R2 and R4 positions: Modifications at these positions generally resulted in reduced inhibitory activity. For instance, the placement of a methyl group at R2 (3-6 ) or R4 (3-7 ) diminished the compound's effectiveness.

The role of the exocyclic group (X): The nature of the exocyclic atom at position X is crucial. The lead compound features a sulfur atom (a thione), contributing significantly to its inhibitory potential. Replacing the sulfur with an oxygen atom (a pyrazolone (B3327878), compound 3-8 ) rendered the molecule inactive, highlighting the essential role of the thione group in the interaction with the target enzyme.

Substitution at the R3 position: The R3 position, occupied by a phenyl group in the lead compound, appears to tolerate some modifications. However, significant alterations can impact activity.

These findings suggest that the electronic and steric properties of the substituents are finely tuned for optimal interaction with the enzyme's active site. The requirement for a thione group suggests a potential mechanism involving interaction with key residues, such as the catalytic cysteine in SrtA. nih.gov The aromatic rings present in the pyrazolethione derivatives are also understood to play an important role in inhibition.

Table 1: SAR of Pyrazolethione Derivatives Against Sortase A (SrtA) IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from Suree, N., et al. (2009). researchgate.net

| Compound | R1 | R2 | R3 | R4 | X | S. aureus SrtA IC50 (µM) | B. anthracis SrtA IC50 (µM) |

| 3 (lead) | 4-NO2-Ph | H | Ph | H | S | 5.2 ± 0.1 | 0.30 ± 0.01 |

| 3-1 | 4-Cl-Ph | H | Ph | H | S | 19.3 ± 0.5 | 1.8 ± 0.1 |

| 3-2 | 3,4-Cl2-Ph | H | Ph | H | S | 35.8 ± 0.9 | 1.1 ± 0.1 |

| 3-3 | 4-MeO-Ph | H | Ph | H | S | 13.9 ± 0.2 | 1.2 ± 0.1 |

| 3-4 | 4-Me-Ph | H | Ph | H | S | 22.1 ± 0.8 | 3.5 ± 0.2 |

| 3-5 | Ph | H | Ph | H | S | >50 | 2.1 ± 0.1 |

| 3-6 | 4-NO2-Ph | Me | Ph | H | S | 27.5 ± 0.7 | 1.5 ± 0.1 |

| 3-7 | 4-NO2-Ph | H | Ph | Me | S | >50 | 1.6 ± 0.1 |

| 3-8 | 4-NO2-Ph | H | Ph | H | O | >100 | >100 |

Conformational Analysis and its Influence on this compound Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation about single bonds. nih.gov These conformations can have different energy levels, and the preferred conformation can significantly influence a molecule's ability to bind to a biological target. cardiff.ac.uktandfonline.com

For pyrazolethione derivatives, the key rotatable bonds are those connecting the pyrazole core to its various phenyl substituents (at R1 and R3). Rotation around these bonds can lead to different three-dimensional shapes. The relative orientation of these aromatic rings is critical for fitting into the enzyme's binding pocket.

While specific experimental conformational analysis studies on the this compound series are not extensively detailed in the literature, the principles of conformational analysis suggest that:

Steric Hindrance: Substituents on the phenyl rings or the pyrazole core can sterically hinder rotation, favoring certain conformations over others. For example, bulky substituents may force the rings into a non-planar arrangement, which could either enhance or disrupt the key interactions required for biological activity.

Torsional Strain: The rotation around single bonds is associated with an energy barrier known as torsional strain, which is highest when bulky groups are in an eclipsed conformation. nih.gov The molecule will preferentially adopt a staggered conformation to minimize this strain.

Understanding the preferred conformations and the rotational energy barriers is crucial for designing ligands that are pre-organized for binding, which can lead to improved potency and selectivity.

Pharmacophore Modeling for this compound Ligands

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. tandfonline.comacs.org Pharmacophore modeling is a powerful computational tool used in drug discovery to identify new potential inhibitors from large databases based on these key features.

For the pyrazolethione series of SrtA inhibitors, a pharmacophore model can be developed based on the structures of the most active compounds. This model helps to distill the SAR data into a simple 3D query. Based on the SAR data for this compound and its analogues, a hypothetical pharmacophore model would likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrazole ring and the oxygen atoms of the nitro group in active compounds like 3 can act as hydrogen bond acceptors.

Aromatic Rings (AR): The model would feature multiple aromatic centers corresponding to the phenyl rings at the R1 and R3 positions. These are likely involved in hydrophobic or π-stacking interactions within the active site.

A study focusing on pyridazinone and pyrazolethione derivatives as SrtA inhibitors developed an enhanced pharmacophoric model with the hypothesis AAAHR , representing three hydrogen bond acceptors, one hydrophobic aliphatic, and one aromatic ring feature. This model represents a common molecular interaction network present in experimentally active derivatives and can be used to screen databases for new compounds with the potential for similar biological activity. The development of such models is a key step in moving from SAR data to the rational design of new and more potent inhibitors. researchgate.net

Computational Approaches to this compound SAR Elucidation

Computational chemistry provides indispensable tools for understanding SAR at a molecular level. Methods like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations offer deep insights into how pyrazolethione derivatives interact with their targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. cardiff.ac.uk For pyrazolethione SrtA inhibitors, docking studies have been used to model the binding modes of active compounds like 3 in the enzyme's active site. These models help visualize key interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues (e.g., Val166, Ile182), and can explain why certain structural modifications lead to a loss of activity. cardiff.ac.uk For example, docking can rationalize the critical role of the thione group (X=S) over a ketone group (X=O) by showing a more favorable interaction with the active site.

3D-QSAR: Three-dimensional quantitative structure-activity relationship studies build a statistical correlation between the biological activity of a set of compounds and their 3D properties (steric and electrostatic fields). A 3D-QSAR model was developed for a series of SrtA inhibitors, including pyrazolethione derivatives, to visualize the relationship between structure and activity. researchgate.net The resulting contour maps provide a visual guide, indicating regions where bulky groups are favored or disfavored and where positive or negative charges enhance activity, thus guiding the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of the binding interactions and conformational changes in both the ligand and the protein. researchgate.net For SrtA, MD simulations have been crucial in understanding the flexibility of the active site, particularly the β7/β8 loop, and how its conformation (open vs. closed) is influenced by inhibitor binding. researchgate.net

Together, these computational approaches provide a detailed, dynamic picture of the SAR, complementing experimental data and accelerating the development of novel therapeutic agents based on the pyrazolethione scaffold. tandfonline.com

Theoretical and Computational Chemistry of Pyrazolethione, 3 8

Quantum Chemical Studies on Pyrazolethione Electronic Structure

Quantum chemistry provides a foundational understanding of a molecule's electronic structure, which governs its physical and chemical properties. nih.gov Methods like Density Functional Theory (DFT) are commonly used to solve approximations of the Schrödinger equation, yielding detailed information about the molecule's orbitals and energy levels. nih.govresearchgate.netchimicatechnoacta.ru

Key electronic properties calculated for pyrazolethione derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap generally suggests higher reactivity. These calculations help elucidate the electronic, optical, and charge-transfer properties within the molecule. nih.govchimicatechnoacta.ru Further analyses, such as Natural Bond Orbital (NBO) analysis, can reveal charge distribution and the nature of bonding within the pyrazolethione structure. nih.gov

| Property | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; susceptibility to electrophilic attack. nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity, kinetic stability, and optical properties. chimicatechnoacta.ru |

| Ionization Potential (I) | Energy required to remove an electron | Directly related to E(HOMO). nih.gov |

| Electron Affinity (A) | Energy released when an electron is added | Directly related to E(LUMO). nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

Density Functional Theory (DFT) Applications to Pyrazolethione Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to predict the chemical reactivity of molecules. eurasianjournals.comchimicatechnoacta.ru Conceptual DFT, in particular, defines a set of descriptors that quantify and rationalize the reactivity of a chemical species. nih.govjmcs.org.mx These descriptors are derived from how the system's energy changes with respect to changes in the number of electrons or the external potential. arxiv.org

For pyrazolethiones, DFT calculations can determine global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω). nih.govresearchgate.net Hardness (η) measures resistance to change in electron distribution, providing insight into the molecule's stability. jmcs.org.mx The electrophilicity index (ω) quantifies the molecule's ability to act as an electron acceptor. nih.gov Local reactivity descriptors, like Fukui functions (f(r)), are also calculated to identify the specific atomic sites within the pyrazolethione molecule that are most susceptible to nucleophilic or electrophilic attack. arxiv.orgmdpi.com This information is invaluable for predicting how pyrazolethiones will behave in chemical reactions. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | - (E(HOMO) + E(LUMO)) / 2 | A measure of the ability of a molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) | Resistance to deformation or change in electron configuration; indicates stability. jmcs.org.mxresearchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | A quantitative measure of the global electrophilic nature of a molecule. nih.gov |

| Fukui Function (f(r)) | (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. mdpi.com |

| Dual Descriptor (Δf(r)) | f⁺(r) - f⁻(r) | A more precise local descriptor that distinguishes between nucleophilic (Δf > 0) and electrophilic (Δf < 0) sites. mdpi.com |

Molecular Dynamics Simulations of Pyrazolethione Interactions with Biological Targets

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are crucial for understanding how a potential drug molecule, such as a pyrazolethione derivative, interacts with a biological target, typically a protein. tandfonline.comnih.govmdpi.com Starting with a static model of the ligand-protein complex, often obtained from molecular docking, MD simulations provide a dynamic view of the interaction, accounting for the flexibility of both the ligand and the protein. nih.govmdpi.com

These simulations can reveal the stability of the binding pose, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and calculate the binding free energy of the complex. tandfonline.comdovepress.com By tracking metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, researchers can assess the stability of the complex throughout the simulation. tandfonline.com This detailed, atomistic insight helps in validating potential drug candidates and guiding the optimization of their structure to improve binding affinity and efficacy. tandfonline.commdpi.comnih.gov

| Analysis Type | Description | Purpose |

|---|---|---|

| RMSD Analysis | Root-Mean-Square Deviation of atomic positions over time. | Assesses the structural stability of the protein and the ligand's binding pose. tandfonline.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between ligand and protein. | Identifies key stabilizing interactions and their persistence. dovepress.com |

| Binding Free Energy Calculation | Methods like MM/GBSA or MM/PBSA estimate the free energy of binding. | Quantifies the strength of the ligand-protein interaction. tandfonline.com |

| Conformational Analysis | Examines the different shapes (conformations) the ligand and protein adopt. | Reveals the flexibility of the binding site and how the ligand adapts to it. mdpi.com |

In Silico Prediction of Pyrazolethione Biological Targets

Identifying the biological targets of a novel compound is a critical and challenging step in drug discovery. lirmm.frIn silico target prediction, also known as target fishing, offers a rapid and cost-effective approach to generate hypotheses about a molecule's potential protein partners. lirmm.frnih.gov These methods leverage large chemogenomic databases that link chemical structures to known biological activities. mdpi.com

Prediction algorithms work by comparing the new molecule, such as a pyrazolethione derivative, to a database of compounds with known targets. arabjchem.orgnih.gov The principle is that structurally similar molecules are likely to have similar biological activities and bind to similar targets. mdpi.com Web-based tools and software can predict a spectrum of possible targets based on 2D or 3D chemical similarity, pharmacophore matching, or machine learning models. nih.govarabjchem.org The output is typically a ranked list of potential protein targets, which can then be prioritized for experimental validation, such as in vitro enzymatic assays. nih.govmdpi.com

| Predicted Target | Target Class | Prediction Score/Probability | Basis for Prediction |

|---|---|---|---|

| Sortase A | Enzyme (Transpeptidase) | High | Structural similarity to known pyrazolethione-based inhibitors. tandfonline.commdpi.com |

| Tyrosinase | Enzyme (Oxidoreductase) | Medium | Pharmacophore match with known tyrosinase inhibitors. nih.gov |

| DNA Gyrase Subunit B | Enzyme (Topoisomerase) | Medium | Similarity to other heterocyclic compounds targeting this enzyme. asianpubs.org |

| α-Glucosidase | Enzyme (Hydrolase) | Low | General structural features shared with known inhibitors. nih.gov |

Cheminformatics and Big Data Analysis in Pyrazolethione Research

| Application Area | Description | Example Tool/Method |

|---|---|---|

| Chemical Space Analysis | Visualizing and analyzing the diversity and novelty of a set of pyrazolethione compounds. | Principal Component Analysis (PCA), t-SNE. nih.gov |

| QSAR Modeling | Quantitative Structure-Activity Relationship; building mathematical models that correlate chemical structure with biological activity. | Machine Learning models (e.g., Random Forest, SVM). f1000research.com |

| ADMET Prediction | Predicting pharmacokinetic and toxicity properties from molecular structure. | Web servers like SwissADME, pKCSM. nih.govmdpi.comarabjchem.org |

| Virtual Screening | Computationally screening large libraries of compounds to identify those likely to bind to a target. | Pharmacophore screening, similarity searching. f1000research.com |

| Reaction Informatics | Analyzing and predicting chemical reactions and synthetic routes. | Retrosynthesis prediction algorithms. f1000research.com |

Mechanistic Investigations of Pyrazolethione, 3 8 Biological Activities

Molecular Targets and Pathways Modulated by Pyrazolethione, 3-8

The biological activities of this compound and its analogues are attributed to their interaction with specific molecular targets, leading to the modulation of critical cellular pathways. Research has identified key enzymes and structural proteins as targets, implicating these compounds in both anti-infective and anticancer activities. One of the most well-documented targets is the bacterial enzyme Sortase A (SrtA). nih.govucla.edu Additionally, studies on related pyrazole (B372694) compounds have shown potent inhibition of tubulin polymerization, a critical process for cell division, highlighting a distinct mechanism of action in cancer cells. mdpi.comnih.gov

Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria, including the pathogen Staphylococcus aureus. jmb.or.kr This enzyme is crucial for virulence as it anchors surface proteins involved in host cell adhesion, immune evasion, and biofilm formation to the bacterial cell wall. nih.govresearchgate.net Inhibiting SrtA is considered a promising anti-infective strategy because it can disarm the bacteria without killing them, which may reduce the selective pressure that leads to drug resistance. nih.gov

High-throughput screening of chemical libraries identified pyrazolethione derivatives as potent inhibitors of S. aureus SrtA. nih.govucla.edu A subsequent structure-activity relationship (SAR) analysis of these compounds led to the identification of several analogues, including this compound, with significant inhibitory activity. nih.govucla.edu The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The SAR analysis revealed that substitutions on the phenyl ring of the pyrazolethione scaffold significantly influence the inhibitory activity against SrtA. nih.govucla.eduacs.org

| Compound | Substitution | SrtA IC50 (µM) | Reference |

|---|---|---|---|

| This compound | 4-Iodo | 42 ± 8.4 | nih.govucla.edu |

| Pyrazolethione, 3-9 | 4-N=N–Ph | 9 ± 2 | nih.govucla.edu |

| Pyrazolethione, 3-10 | 2-Chloro | 54 ± 16 | nih.govucla.edu |

| Pyrazolethione, 3-11 | 2-Hydroxy | 22 ± 6 | nih.govucla.edu |

Enzyme inhibitors can be broadly classified as either reversible or irreversible. libretexts.org Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, permanently inactivating it. libretexts.orgsavemyexams.com In contrast, reversible inhibitors bind to the enzyme through weaker, non-covalent interactions, and their effect can be reversed. libretexts.orgmedcraveonline.com Reversible inhibition can be further categorized as competitive, non-competitive, or mixed inhibition. medcraveonline.comsci-hub.sewikipedia.org

Inhibition of Bacterial Sortase A (SrtA) by this compound Analogues

Enzyme Inhibition/Activation Mechanisms of this compound at the Molecular Level

The molecular mechanism of SrtA inhibition by pyrazolethione derivatives has been investigated through computational studies, including pharmacophore modeling and molecular docking. nih.gov These studies aim to understand the specific interactions between the inhibitor and the amino acid residues within the enzyme's active site. longdom.org For pyrazolethione and pyridazinone inhibitors of Bacillus anthracis SrtA, a pharmacophore model (AAAHR) was developed, which identifies the key chemical features necessary for binding. nih.gov

Docking studies suggest that pyrazole derivatives bind within the active site of the target enzymes, establishing critical interactions that stabilize the enzyme-inhibitor complex. longdom.org Key interactions often involve the pyrazole ring and its substituents forming hydrogen bonds with active site residues. longdom.orgnih.gov In the case of SrtA, the inhibitor is thought to interact with key residues in the binding pocket, preventing the natural substrate from accessing the catalytic site. nih.gov The specific orientation and binding mode of this compound within the SrtA active site are influenced by its 4-iodophenyl group, which contributes to its binding affinity through potential halogen bonding and hydrophobic interactions. vulcanchem.com

Receptor Binding and Ligand-Protein Interaction Studies of this compound

Molecular docking is a computational technique widely used to predict the binding mode and affinity of a small molecule (ligand) to a protein target. nih.goveco-vector.complos.org This method has been applied to various pyrazole derivatives to understand their interactions with different biological targets, including enzymes like cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and bacterial topoisomerase. nih.govekb.egnih.gov

In the context of SrtA, docking studies on pyrazolethione inhibitors have helped to elucidate their binding mechanism. nih.gov These studies predict that the compounds fit into the binding pocket of SrtA, where they form specific non-covalent interactions. nih.gov These interactions typically include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole core and other functional groups on the inhibitor can act as hydrogen bond acceptors or donors, interacting with polar amino acid residues in the active site. nih.govnih.gov

Halogen Bonding: In the case of this compound, the iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to the protein target. vulcanchem.com

These combined interactions anchor the inhibitor within the enzyme's active site, blocking its function. nih.gov The predicted binding energies from these docking studies often correlate with experimentally observed inhibitory potencies (IC50 values). nih.govplos.orgekb.eg

Cellular Mechanisms of Action of this compound in In Vitro Models (excluding clinical efficacy)

While the primary focus for this compound has been on its anti-infective properties via SrtA inhibition, related pyrazole compounds have demonstrated significant effects on mammalian cells, particularly cancer cells, in vitro. mdpi.comnih.gov These studies reveal mechanisms of action that are distinct from SrtA inhibition and involve fundamental cellular processes like cell cycle progression.

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. plos.org Compounds that can interfere with this process and cause cell cycle arrest are effective at stopping the proliferation of cancer cells. mdpi.com Several novel pyrazole derivatives have shown potent anticancer activity by inducing cell cycle arrest in various cancer cell lines. mdpi.comnih.gov

For instance, a pyrazole designated PTA-1 was found to arrest triple-negative breast cancer cells (MDA-MB-231) in the S and G2/M phases of the cell cycle. mdpi.comnih.gov Similarly, another pyrazole derivative, P3C, also induced cell cycle arrest at the S and G2-M phases in TNBC cells. nih.gov This arrest prevents the cells from proceeding to mitosis, ultimately inhibiting cell division and contributing to the compound's cytotoxic effects. mdpi.comnih.gov The arrest is often a prelude to apoptosis (programmed cell death), which is another key mechanism of these compounds' anticancer activity. mdpi.comnih.govnih.gov

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Pyrazole PTA-1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Arrest in S and G2/M phases | mdpi.comnih.gov |

| Pyrazole P3C | Triple-Negative Breast Cancer Cells | Arrest in S and G2-M phases | nih.gov |

Induction of Apoptosis in Cellular Models (e.g., via mitochondrial pathway, in vitro)

No specific studies were found that describe the induction of apoptosis by "this compound." Research on other pyrazole derivatives has shown that some compounds in this class can trigger apoptosis through the mitochondrial (intrinsic) pathway. nih.gov This process typically involves:

Mitochondrial Outer Membrane Permeabilization (MOMP): The release of pro-apoptotic factors from the mitochondria.

Caspase Activation: A cascade of enzymatic reactions involving initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.govmdpi.com

Regulation by Bcl-2 Family Proteins: A balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) that determines cell fate. nih.gov

For example, studies on certain pyrazole derivatives have demonstrated their ability to cause mitochondrial depolarization and alter the expression levels of Bax and Bcl-2, leading to the activation of caspase-3 and subsequent cell death. nih.govscience.gov However, no such data could be located for the specific compound "this compound."

Modulation of Specific Cellular Pathways (e.g., tubulin polymerization inhibition, in vitro)

There is no available literature detailing the modulation of tubulin polymerization by "this compound." The inhibition of tubulin polymerization is a key mechanism for many anticancer agents, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov

Mechanism of Action: Tubulin inhibitors often bind to specific sites on the tubulin protein, such as the colchicine-binding site, preventing the assembly of αβ-tubulin heterodimers into microtubules. researchgate.net

In Vitro Assays: The inhibitory effect is commonly quantified using in vitro tubulin polymerization assays, which measure the rate and extent of microtubule formation in the presence of the test compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. researchgate.net

Research on other novel pyrazole and pyrazoline derivatives has identified compounds that act as potent inhibitors of tubulin polymerization, with some showing activity comparable to established agents like colchicine. nih.govresearchgate.netresearchgate.net These studies confirm that the pyrazole scaffold can be a basis for developing tubulin inhibitors, but specific findings for "this compound" are absent from the scientific record.

Structure-Based Design Approaches for this compound Modulators

No publications were identified that focus on the structure-based design of modulators for "this compound" targeting apoptosis or tubulin polymerization. Structure-based drug design is a rational approach that utilizes the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design and optimize inhibitors. This process often involves:

Target Identification and Validation: Confirming the role of a specific protein in a disease pathway.

Structural Determination: Using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the target protein.

Computational Modeling (Docking): Simulating the binding of potential inhibitor molecules to the active site of the target to predict binding affinity and orientation.

Iterative Synthesis and Testing: Synthesizing promising candidates and evaluating their biological activity, then using the results to refine the design for improved potency and selectivity.

While pyrazolethiones have been identified as inhibitors of other targets, such as the bacterial enzyme sortase A, and structure-based approaches have been suggested for their development, this research is unrelated to the biological activities of apoptosis induction or tubulin inhibition. science.gov

Advanced Methodologies in Pyrazolethione, 3 8 Research

Bioanalytical Techniques for Studying Pyrazolethione, 3-8 Interactions (e.g., SPR, ITC)

The interactions of this compound, with various molecular targets are crucial for understanding its biological and chemical activity. Two powerful label-free techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), have become indispensable tools in this area. xantec.comjic.ac.uk

Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time measurement of molecular interactions. harvard.edu In a typical SPR experiment, one molecule, the ligand, is immobilized on a sensor chip, and the binding of a second molecule, the analyte (such as a pyrazolethione derivative), is monitored as it flows over the surface. harvard.edu The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of polarized light. cytivalifesciences.com This allows for the determination of key kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), as well as the equilibrium binding constant (affinity, Kₐ). harvard.edu SPR is highly sensitive, requires relatively small sample quantities, and can be used to analyze complex samples. reichertspr.comresearchgate.net

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nicoyalife.com In an ITC experiment, a solution of the pyrazolethione derivative is titrated into a sample cell containing the target molecule. tainstruments.com The instrument measures the heat change upon binding, providing direct access to the binding enthalpy (ΔH). From a single ITC experiment, it is possible to determine the binding affinity (Kₐ), stoichiometry (n), and entropy (ΔS) of the interaction. harvard.edu This comprehensive thermodynamic profile is essential for understanding the driving forces behind the binding of this compound, to its molecular partners. tainstruments.com

The complementary nature of SPR and ITC provides a robust platform for characterizing the interactions of this compound. jic.ac.uk While SPR excels in providing kinetic information, ITC offers a complete thermodynamic signature of the binding event.

Table 1: Comparison of Bioanalytical Techniques for Pyrazolethione Interaction Studies

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

|---|---|---|

| Principle | Measures changes in refractive index upon binding. harvard.edu | Measures heat changes upon binding. |

| Primary Data | Association (kₐ) and dissociation (kₑ) rates, affinity (Kₐ). harvard.edu | Affinity (Kₐ), enthalpy (ΔH), stoichiometry (n). |

| Labeling | Label-free. reichertspr.com | Label-free. harvard.edu |

| Throughput | Moderately high. reichertspr.com | Lower. |

| Sample Consumption | Relatively low. reichertspr.com | Higher. |

| Information | Kinetics and affinity. harvard.edu | Thermodynamics and affinity. |

Advanced Spectroscopic Techniques for Studying this compound Dynamics and Conformation (beyond basic identification)

Beyond initial identification, advanced spectroscopic techniques are employed to investigate the dynamic behavior and conformational landscape of this compound, and its derivatives. amazon.comresearchgate.netelsevier.com These methods provide insights into the molecule's flexibility, spatial arrangement of atoms, and how these properties change upon interaction with other molecules or environmental shifts.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy is a powerful tool for elucidating the detailed structure and conformation of molecules in solution. libretexts.org Unlike one-dimensional NMR, which can become crowded and difficult to interpret for complex molecules, 2D NMR spreads the signals across two frequency dimensions, resolving overlapping resonances. libretexts.org

Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, revealing through-bond connectivity within the pyrazolethione scaffold. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, even if they are not directly bonded. slideshare.net This is crucial for determining the three-dimensional folding and conformation of pyrazolethione derivatives and their complexes.

The application of these 2D NMR techniques has been instrumental in characterizing the structure of various pyrazole-based compounds. researchgate.net

Time-Resolved Spectroscopy allows researchers to study the dynamics of this compound, on timescales ranging from femtoseconds to seconds. numberanalytics.com By using pump-probe techniques, where an initial laser pulse excites the molecule and a subsequent pulse monitors the changes over time, it is possible to track conformational changes and energy transfer processes. numberanalytics.com This provides a deeper understanding of the molecule's dynamic behavior, which is often linked to its function. numberanalytics.com

Table 2: Advanced Spectroscopic Techniques for this compound

| Technique | Information Provided | Application to this compound |

|---|---|---|

| 2D NMR (COSY, NOESY) | Through-bond connectivity and through-space proximity of atoms. libretexts.orgslideshare.net | Elucidation of detailed 3D structure and conformation in solution. |

| Time-Resolved Spectroscopy | Dynamic processes, such as conformational changes and energy transfer. numberanalytics.com | Understanding the flexibility and functional movements of the molecule. |

Crystallographic Studies of this compound and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of molecules in their solid state. riken.jp This technique has been extensively used to study pyrazolethione derivatives and their complexes with metal ions and other molecules. mdpi.comnih.govresearchgate.net

The process involves growing single crystals of the compound of interest, which can be a challenging step. nih.gov These crystals are then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the atomic positions can be determined. mdpi.comnih.gov

Crystallographic studies have provided invaluable information on:

Bond lengths and angles within the pyrazolethione core and its substituents. mdpi.comscirp.org

The conformation adopted by the molecule in the crystalline state.

The coordination geometry of metal complexes involving pyrazolethione ligands. mdpi.com For example, studies on cobalt(II) complexes with pyrazole-containing ligands have revealed distorted octahedral geometries. mdpi.com

Intermolecular interactions , such as hydrogen bonding and π-stacking, which dictate the crystal packing. scirp.org

The structural data obtained from X-ray crystallography are crucial for understanding the structure-property relationships of this compound, and for the rational design of new derivatives with specific properties. rsc.orgnih.gov The synthesis and subsequent crystallographic analysis of various pyrazole (B372694) derivatives have been widely reported, confirming their molecular structures. mdpi.comscirp.orgmdpi.comrsc.orgspuvvn.edu

Table 3: Crystallographic Data for a Representative Pyrazole-Sulfonamide Derivative (Compound 4b) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (3) |

| b (Å) | 10.9876 (3) |

| c (Å) | 16.2345 (5) |

| **β (°) ** | 109.345 (2) |

| **Volume (ų) ** | 1890.12 (9) |

| Z | 4 |

Note: This data is for a related pyrazole derivative and serves as an example of the type of information obtained from crystallographic studies.

Emerging Applications and Prospects of Pyrazolethione, 3 8 in Non Clinical Fields

Pyrazolethione, 3-8 as Catalytic Ligands or Precursors

An exhaustive search of scholarly articles and chemical databases yields no results for the use of this compound as a catalytic ligand or as a precursor to catalysts. Although pyrazole-containing compounds are known to act as ligands in catalysis, there is no specific research that describes the synthesis or application of this compound for this purpose. The potential for a molecule to act as a catalyst precursor often depends on its structure and functional groups, but no such properties have been explored for this compound in the context of catalysis. researchgate.net

This compound in Agrochemical Research (excluding safety, dosage, field trials)

There is no published research on the use or investigation of this compound within the field of agrochemical research. While pyrazole (B372694) derivatives are a well-established class of compounds in the agrochemical industry, with some acting as herbicides, fungicides, or insecticides, no such activity or investigation has been reported for the specific compound this compound. nih.govmdpi.com

Potential Role of this compound in Environmental Chemistry (e.g., degradation, remediation)

No studies concerning the environmental fate, degradation pathways, or potential for use in the remediation of pollutants have been published for this compound. The environmental impact and behavior of this specific compound remain uninvestigated in the scientific literature.

Q & A

Q. How should researchers document failed experiments involving this compound to aid community learning?

- Methodological Answer :

- Negative data repositories : Upload to platforms like Journal of Negative Results with context (e.g., attempted coupling reactions yielding <5% product).

- Post-mortem analysis : Identify failure points (e.g., moisture sensitivity, ligand decomposition) using FTIR or mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.